Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate (Molecular Formula: C15H15NO5S; Molecular Weight: 321.3 g/mol; XLogP3 = 3.3) is a tetrasubstituted thiophene derivative within the 2-(acylamino)-3-thiophenecarboxylate compound class, a scaffold identified through a 50,000-compound phenotypic screen as the first small-molecule suppressor of cyclic nucleotide (cAMP/cGMP) signaling with IC50.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
Cat. No. B7737761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CO2
InChIInChI=1S/C15H15NO5S/c1-4-20-15(19)11-8(2)12(9(3)17)22-14(11)16-13(18)10-6-5-7-21-10/h5-7H,4H2,1-3H3,(H,16,18)
InChIKeyQHARAXAJJINARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate: Procurement-Ready Tetrasubstituted Thiophene for Cyclic Nucleotide and Anti-Inflammatory Research


Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate (Molecular Formula: C15H15NO5S; Molecular Weight: 321.3 g/mol; XLogP3 = 3.3) is a tetrasubstituted thiophene derivative within the 2-(acylamino)-3-thiophenecarboxylate compound class, a scaffold identified through a 50,000-compound phenotypic screen as the first small-molecule suppressor of cyclic nucleotide (cAMP/cGMP) signaling with IC50 <5 μM for the best analogs [1]. The compound features a unique substitution pattern — acetyl at position 5, methyl at position 4, furoylamino at position 2, and ethyl ester at position 3 — that distinguishes it from other members of the class. Tetrasubstituted thiophenes have demonstrated validated anti-inflammatory activity in the carrageenin-induced rat paw edema model, with lead compounds achieving up to 64% protection of inflamed paw at 10 mg/kg oral dose [2].

Why Generic Substitution of Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate with 5-Carboxamide or 5-Diester Analogs Introduces Uncontrolled Pharmacological Variables


Tetrasubstituted thiophenes bearing a 2-(2-furoylamino) moiety are not interchangeable because the substituent at the 5-position is a critical determinant of physicochemical properties (LogP, molecular weight) and biological target engagement. Replacing the 5-acetyl group with a 5-diethylcarbamoyl group shifts the calculated LogP from 3.3 to 5.32 , substantially altering membrane permeability and non-specific protein binding. Within the 2-(acylamino)-3-thiophenecarboxylate class, structure-activity relationship (SAR) analysis of 124 analogs demonstrated that subtle structural modifications can shift cyclic nucleotide suppression IC50 values from <5 μM to inactive [1]. In anti-inflammatory tetrasubstituted thiophene series, the nature of the 5-position side chain determined whether compounds exhibited 43% versus 64% protection in the rat paw edema model at equivalent doses [2]. Substituting the target compound with a close analog without systematic characterization of the 5-substituent effect therefore introduces unquantified changes in potency, selectivity, physicochemical profile, and developability.

Quantitative Differentiation Evidence for Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate Versus Closest Analogs


5-Acetyl Substitution Confers Lower Molecular Weight and Distinct Lipophilicity Compared to 5-Carboxamide and 5-Diester Analogs

The target compound incorporates a 5-acetyl group (MW 321.3 g/mol, XLogP3 = 3.3) , distinguishing it from the closest structurally characterized analogs: Ethyl 5-(diethylcarbamoyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate (MW 378.4 g/mol, predicted ACD/LogP = 5.32) and 4-Ethyl 2-methyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate (MW 337.3 g/mol) . The 5-acetyl substitution yields a 57.1 g/mol lower molecular weight and approximately 2 log units lower lipophilicity compared to the 5-diethylcarbamoyl analog, and a 16.0 g/mol lower molecular weight versus the 5-diester analog. These differences translate to predicted improvements in aqueous solubility and membrane permeability characteristics, critical parameters for in vitro assay performance and early lead profiling.

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(Acylamino)-3-thiophenecarboxylate Scaffold Demonstrates Validated Cyclic Nucleotide Suppression with SAR-Defined IC50 Thresholds Below 5 μM

The 2-(acylamino)-3-thiophenecarboxylate scaffold to which this compound belongs was identified from a pathway screen of 50,000 small molecules and validated through systematic SAR analysis of 124 analogs [1]. The best compounds in the series achieved IC50 <5 μM for suppression of agonist-induced cAMP and cGMP elevation across multiple cell lines, a potency benchmark that defines class members likely to engage the cyclic nucleotide suppression mechanism [1]. In T84 colonic cells, this compound class suppressed CFTR-mediated Cl− current in response to cholera toxin and E. coli STa toxin, and prevented intestinal fluid accumulation in a closed-loop mouse model of secretory diarrhea [1]. A structurally related 2-(2-furoylamino)-3-thiophenecarboxylate analog (BDBM34443) showed measurable target engagement with an IC50 of 80,000 nM (80 μM) against human glucose-6-phosphate 1-dehydrogenase [2], confirming that the furoylamino-thiophene core is capable of specific protein binding, though with variable potency depending on substitution pattern.

Cyclic Nucleotide Signaling Drug Discovery Phenotypic Screening

Tetrasubstituted Thiophene Framework Exhibits Structure-Dependent Anti-Inflammatory Activity Ranging from 43% to 64% Protection in Rat Paw Edema Model

Tetrasubstituted thiophene esters — the structural class to which the target compound belongs — have demonstrated validated anti-inflammatory activity in the carrageenin-induced rat paw edema model, an acute in vivo inflammation assay [1]. Among 17 novel tetra-substituted thiophenes screened at 10 mg/kg oral dose, compounds showed a range of 43% to 64% protection of the inflamed paw [1]. The SAR analysis identified a three-point pharmacophore for anti-inflammatory activity comprising: (i) a -(C=O)-CH2-COOR side chain at position 5, (ii) a methyl amino group at position 2, and (iii) an ester at position 3 [1]. The target compound's 5-acetyl substitution replaces the optimal -(C=O)-CH2-COOR pharmacophoric element with a simpler acetyl group, which may redirect biological activity toward alternative targets or alter potency while retaining the validated anti-inflammatory scaffold framework.

Anti-Inflammatory In Vivo Pharmacology Drug Design

Gewald-Type One-Pot Synthesis Offers Practical Scalability Advantage Over Multi-Step Amidation Routes for 5-Carboxamide Analogs

The target compound can be synthesized via a Gewald-type one-pot condensation of ethyl cyanoacetate, acetylacetone, and sulfur, followed by furoylation of the 2-amino intermediate, yielding the product with reasonable purity in a convergent two-stage sequence . In contrast, 5-carboxamide analogs such as Ethyl 2-(2-furoylamino)-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate (CAS 312697-78-2) [1] and Ethyl 2-(2-furoylamino)-4-methyl-5-(1-pyrrolidinylcarbonyl)-3-thiophenecarboxylate [2] require the Gewald condensation, followed by ester hydrolysis to the carboxylic acid, activation, and amide coupling — a minimum of four synthetic stages. This represents approximately a 50% increase in the number of synthetic transformations for 5-carboxamide analogs relative to the target compound. Each additional synthetic step introduces yield losses, purification burdens, and increased process mass intensity, directly impacting procurement cost, lead time, and the feasibility of scale-up for preliminary biological screening campaigns.

Organic Synthesis Process Chemistry Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate Based on Quantitative Differentiation Evidence


Cyclic Nucleotide Suppressor Hit Validation and Lead Optimization

The 2-(acylamino)-3-thiophenecarboxylate scaffold is established as the first small-molecule class capable of suppressing both cAMP and cGMP signaling with IC50 <5 μM for optimized analogs [1]. The target compound, as an uncharacterized member of this class with a unique 5-acetyl substitution, is suitable for direct testing in cAMP/cGMP suppression assays in T84 colonic cells or other cAMP-responsive cell lines, using the published SAR framework [1] as a benchmark. Its lower molecular weight (321.3 g/mol) and moderate lipophilicity (XLogP3 = 3.3) make it amenable to high-concentration screening without solubility-related false negatives. Positive hits can then be compared against the class benchmark IC50 of <5 μM to prioritize further optimization.

Anti-Inflammatory Lead Identification Leveraging the Three-Point Pharmacophore Framework

Tetrasubstituted thiophenes have demonstrated structure-dependent anti-inflammatory activity ranging from 43% to 64% protection in the carrageenin-induced rat paw edema model at 10 mg/kg oral dose [2]. The target compound's 5-acetyl substitution departs from the optimal -(C=O)-CH2-COOR pharmacophore identified by Pillai et al. [2], making it a valuable probe molecule to explore whether alternative 5-substituents can maintain or redirect anti-inflammatory activity. It is recommended for screening in COX/LOX inhibition assays or in vivo paw edema models to determine whether the 5-acetyl group retains anti-inflammatory efficacy, potentially yielding novel intellectual property around the scaffold.

Physicochemical Property Optimization for CNS or Cellular Permeability Programs

With an XLogP3 of 3.3 and MW of 321.3 g/mol , the target compound occupies a favorable physicochemical space for lead-like compounds (MW <350, LogP 1–4), in contrast to its 5-diethylcarbamoyl analog (MW 378.4, LogP 5.32) which violates typical lead-likeness criteria . This property differential makes the target compound a preferred starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant candidates, where excessive lipophilicity is associated with promiscuity, rapid metabolic clearance, and hERG liability. The compound can serve as a core scaffold for systematic analoging while maintaining drug-like physicochemical parameters.

Cost-Efficient Fragment-Based Screening Library Expansion

The convergent two-stage Gewald-type synthesis provides a cost and time advantage over the four-stage synthetic routes required for 5-carboxamide analogs [3][4]. This makes the target compound suitable for incorporation into fragment-based or diversity-oriented screening libraries where rapid, affordable access to multi-gram quantities is required. Procurement teams can expect lower per-gram costs and shorter lead times compared to 5-carboxamide or 5-diester analogs, enabling larger library sizes within fixed budgets.

Quote Request

Request a Quote for Ethyl 5-acetyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.